molecular formula C18H30F3NSn B177110 5-Tributylstannyl-2-trifluoromethylpyridine CAS No. 1204580-76-6

5-Tributylstannyl-2-trifluoromethylpyridine

Cat. No.: B177110
CAS No.: 1204580-76-6
M. Wt: 436.1 g/mol
InChI Key: YHSXJEYVXPPZAC-UHFFFAOYSA-N
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Description

5-Tributylstannyl-2-trifluoromethylpyridine is a chemical compound with the empirical formula C18H30F3NSn . It has a molecular weight of 436.14 . This compound is a solid and is part of the class of compounds known as fluorinated building blocks and halogenated heterocycles .


Molecular Structure Analysis

The SMILES string of this compound is CCCC [Sn] (CCCC) (CCCC)c1ccc (nc1)C (F) (F)F . This represents the structure of the molecule in a linear format. The InChI key, another form of representing the molecule, is YHSXJEYVXPPZAC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Application in Organic Synthesis

5-Tributylstannyl-2-trifluoromethylpyridine and its derivatives have shown significant application in organic synthesis. One study describes the use of 5-Tributylstannyl-2,3-dihydro-1,4-dioxin in palladium-catalyzed acylations, producing 5-acyl-2,3-dihydro-1,4-dioxins in high yield. This demonstrates its utility in facilitating complex organic reactions (Blanchot, Fétizon, & Hanna, 1990).

Use in Synthesis of Oligopyridines

Another application is found in the synthesis of oligopyridines. For instance, 4-tributylstannyl-2,6-oligopyridines were synthesized regioselectively via [4+2] cycloadditions, illustrating its role in creating structurally complex pyridine-based compounds (Pabst & Sauer, 1999).

Role in Electropolymerization

5-Tributylstannyl derivatives have also been used in electropolymerization processes. For example, 3,5-bis(2,2′-bithiophen-5-yl)pyridine, synthesized using 5-tributylstannyl-2,2′-bithiophene, was used to create new electrochromic polymers, signifying its potential in materials science and polymer chemistry (Krompiec et al., 2008).

In Metabolism Research

In the field of agrochemical research, 5-trifluoromethylpyridone, a related compound, was studied for its metabolism in hydroponically grown maize plants. This research demonstrated the broader potential of trifluoromethylpyridine derivatives in understanding the metabolism of herbicides (Bailey et al., 2000).

Synthesis of Heterocycles

The compound also plays a role in the synthesis of various heterocycles. A study described the efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids, indicating its versatility in creating biologically active heterocyclic compounds (Channapur et al., 2017).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It has several hazard statements including H301, H312, H315, H319, H360FD, H372, H410 . Precautionary measures include P202, P273, P280, P301 + P310, P302 + P352 + P312, P305 + P351 + P338 .

Properties

IUPAC Name

tributyl-[6-(trifluoromethyl)pyridin-3-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-3-1-2-4-10-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSXJEYVXPPZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30F3NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591757
Record name 5-(Tributylstannyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204580-76-6
Record name 5-(Tributylstannyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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